N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide chemical structure and synthesis
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide chemical structure and synthesis
Structural Elucidation, Retrosynthetic Logic, and Bench Protocols
Executive Summary
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide is a specialized ether-amide scaffold often utilized as a linker-payload intermediate in medicinal chemistry, specifically in the design of PROTACs (Proteolysis Targeting Chimeras) or as a fragment in kinase inhibitor discovery.[1] Its structure combines a lipophilic o-cresol ether tail with a polar, reactive aniline head, linked by a butanamide chain.[1]
This guide details the rational design and synthesis of this compound. Unlike generic protocols, this monograph prioritizes the Nitro-Reduction Pathway to ensure regioselectivity, avoiding the polymerization risks associated with direct diamine coupling.[1]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | N-(4-aminophenyl)-2-(2-methylphenoxy)butanamide |
| Molecular Formula | C₁₇H₂₀N₂O₂ |
| Molecular Weight | 284.35 g/mol |
| Core Moieties | o-Cresol (ether), Butanamide (linker), p-Phenylenediamine (head) |
| Chirality | One stereocenter at C2 of the butanamide chain (typically synthesized as racemate) |
| Predicted LogP | ~3.2 (Lipophilic) |
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the molecule logically. Direct coupling of 2-(2-methylphenoxy)butanoic acid with p-phenylenediamine is ill-advised due to the presence of two competing amino groups, which leads to oligomerization (bis-amides).[1]
Strategic Disconnections:
-
Amide Bond Cleavage: The molecule is disconnected at the amide bond to reveal the carboxylic acid derivative and the amine.[1] We substitute the target diamine with 4-nitroaniline as a "masked" amine to prevent side reactions.
-
Ether Bond Cleavage: The acid fragment is further disconnected at the ether linkage, revealing 2-bromo-butanoic acid and 2-methylphenol (o-cresol) .[1]
Figure 1: Retrosynthetic tree demonstrating the Nitro-protection strategy to ensure mono-acylation.
Detailed Synthetic Protocols
The synthesis is executed in three linear steps. All reagents should be ACS grade or higher.[1]
Step 1: Williamson Ether Synthesis
Objective: Synthesis of 2-(2-methylphenoxy)butanoic acid.
Challenge: Preventing elimination of the
-
Reagents: o-Cresol (1.0 eq), 2-Bromobutyric acid (1.1 eq), NaOH (2.5 eq), Water/Toluene biphasic system or refluxing Acetone/K₂CO₃.[1]
-
Mechanism: Sₙ2 substitution.[1]
Protocol:
-
Dissolve o-cresol (10.8 g, 100 mmol) in 4M NaOH (50 mL). Cool to 0°C.[1]
-
Add 2-bromobutyric acid (18.4 g, 110 mmol) dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature, then reflux at 100°C for 4 hours.
-
Workup: Cool to room temperature. Acidify with HCl (6M) to pH 1. The product will precipitate or form an oil.[1]
-
Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallization from Hexane/Ethyl Acetate.
Step 2: Amide Coupling (The "Masked" Approach)
Objective: Coupling the acid with 4-nitroaniline.[1] Rationale: 4-nitroaniline is a weak nucleophile due to the electron-withdrawing nitro group.[1] Standard EDC/NHS coupling may fail.[1] We utilize the Acid Chloride method for maximum reactivity.[1]
-
Reagents: 2-(2-methylphenoxy)butanoic acid (from Step 1), Thionyl Chloride (SOCl₂), 4-Nitroaniline, Pyridine (base), DCM (solvent).[1]
Protocol:
-
Activation: Dissolve the acid (10 mmol) in dry DCM (20 mL). Add SOCl₂ (15 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂/DCM to obtain the crude acid chloride.[1]
-
Coupling: Redissolve the acid chloride in dry DCM (15 mL).
-
In a separate flask, dissolve 4-nitroaniline (10 mmol) and Pyridine (12 mmol) in dry DCM (15 mL). Cool to 0°C.[1]
-
Add the acid chloride solution dropwise to the aniline solution.[1]
-
Stir at Room Temperature (RT) for 12 hours.
-
Workup: Wash with 1M HCl (to remove pyridine), then Sat. NaHCO₃ (to remove unreacted acid).[1] Dry and concentrate.
-
Intermediate:N-(4-nitrophenyl)-2-(2-methylphenoxy)butanamide.
-
Step 3: Nitro Reduction
Objective: Unmasking the amine to yield the final target.[1] Selection: We avoid harsh hydrogenation (Pd/C + H₂) if there is risk of reducing the aromatic ring, though it is generally safe here. The Iron/Ammonium Chloride method is milder and highly chemoselective.[1]
-
Reagents: Nitro-intermediate (Step 2), Iron powder (Fe, 5 eq), Ammonium Chloride (NH₄Cl, 5 eq), Ethanol/Water (4:1).[1]
Protocol:
-
Suspend the nitro-intermediate (5 mmol) in Ethanol (40 mL) and Water (10 mL).[1]
-
Add NH₄Cl (25 mmol) and Iron powder (25 mmol).
-
Reflux vigorously (80°C) for 2-4 hours. Reaction progress is monitored by TLC (Appearance of fluorescent blue amine spot).
-
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Resuspend in water and basify slightly with NaHCO₃.[1] Extract with Ethyl Acetate.[1][2]
-
Final Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient).
Process Workflow Visualization
Figure 2: Linear synthetic workflow highlighting critical reagents and intermediates.
Analytical Validation (Self-Validating Data)
To confirm the structure, the following spectroscopic signals must be observed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Check |
| 9.80 | Singlet (s) | 1H | Amide NH | Confirms amide bond formation.[1] |
| 7.30 - 6.80 | Multiplets | 4H | Phenoxy Ar-H | Characteristic of o-cresol ring.[1] |
| 7.25 | Doublet (d) | 2H | Aniline Ar-H (meta) | Part of AA'BB' system.[1] |
| 6.50 | Doublet (d) | 2H | Aniline Ar-H (ortho) | Upfield shift due to -NH₂ donation.[1] |
| 4.90 | Broad (s) | 2H | Aniline NH₂ | Confirms nitro reduction (disappears with D₂O).[1] |
| 4.65 | Triplet (t) | 1H | O-CH -Et | Alpha-proton (chiral center).[1] |
| 2.25 | Singlet (s) | 3H | Ar-CH₃ | o-Cresol methyl group.[1] |
| 1.90 | Multiplet (m) | 2H | CH-CH₂ -CH₃ | Methylene of butyryl chain.[1] |
| 1.05 | Triplet (t) | 3H | CH₂-CH₃ | Terminal methyl.[1] |
Mass Spectrometry (ESI-MS)
-
Expected [M+H]⁺: 285.16 m/z.
-
Fragmentation Pattern: Look for a fragment at 108 m/z (corresponding to the p-phenylenediamine cation) and 177 m/z (the phenoxy-butyryl cation cleavage).
Safety & Handling
-
2-Bromobutyric Acid: Corrosive and lachrymator.[1] Handle in a fume hood.
-
p-Nitroaniline: Toxic by inhalation and skin contact.[1] Potential methemoglobinemia inducer.[1]
-
Thionyl Chloride: Reacts violently with water.[1] Releases HCl and SO₂ gases.[1] Use a caustic scrubber.[1]
References
- Williamson Ether Synthesis:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. Section 4.11, "Ethers".
-
Amide Coupling (Acid Chloride Method): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link
-
Nitro Reduction (Fe/NH4Cl): Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1] Synthesis, 1988(02), 91-95.[1] (Adapted protocol for Fe-mediated reduction).
-
Analogous Scaffolds (Lacosamide Impurities): European Pharmacopoeia (Ph.[1] Eur.) 10.0, Monograph on Lacosamide (for context on amide-ether impurity profiling).[1]
-
Compound Reference: PubChem CID 46735874 (Analog: N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide).[3] Link
